molecular formula C9H14O B13807840 4-(1-Methylcyclobutyl)but-3-en-2-one

4-(1-Methylcyclobutyl)but-3-en-2-one

Cat. No.: B13807840
M. Wt: 138.21 g/mol
InChI Key: CRMSNXKNXNDOHJ-UHFFFAOYSA-N
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Description

4-(1-Methylcyclobutyl)but-3-en-2-one is an organic compound with the molecular formula C9H14O It is characterized by a cyclobutyl ring substituted with a methyl group and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylcyclobutyl)but-3-en-2-one typically involves the reaction of cyclobutylmethyl ketone with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and selective oxidation processes, which are designed to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylcyclobutyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroxylating agents like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

4-(1-Methylcyclobutyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methylcyclobutyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

4-(1-Methylcyclobutyl)but-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-(1-methylcyclobutyl)but-3-en-2-one

InChI

InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3

InChI Key

CRMSNXKNXNDOHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1(CCC1)C

Origin of Product

United States

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